molecular formula C21H29N3OS2 B2534207 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 1428378-68-0

1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2534207
CAS No.: 1428378-68-0
M. Wt: 403.6
InChI Key: VXYXJKDPNZIPDQ-UHFFFAOYSA-N
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Description

1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic compound that features a combination of imidazole, piperidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the phenyl ethanone derivative. Common reagents used in these reactions include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Coupling reagents: EDCI, DCC

Major Products Formed

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Alcohols

    Substitution products: Various substituted imidazole and piperidine derivatives

Mechanism of Action

The mechanism of action of 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can interact with receptor proteins through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is unique due to its combination of imidazole, piperidine, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3OS2/c1-16(2)27-19-6-4-17(5-7-19)14-20(25)24-11-8-18(9-12-24)15-26-21-22-10-13-23(21)3/h4-7,10,13,16,18H,8-9,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYXJKDPNZIPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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